The Electronic Landscape of 7-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to its Frontier Molecular Orbitals and HOMO-LUMO Gap for Drug Discovery
The Electronic Landscape of 7-methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to its Frontier Molecular Orbitals and HOMO-LUMO Gap for Drug Discovery
Foreword: The Significance of Electronic Properties in Modern Drug Development
In the intricate dance of molecular recognition that underpins pharmacology, the electronic properties of a drug candidate are paramount. The distribution of electrons within a molecule, particularly at its frontier—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—governs its reactivity, stability, and ability to interact with biological targets. For researchers and scientists in drug development, a profound understanding of these properties is not merely academic; it is a critical component of rational drug design. This guide delves into the electronic characteristics of 7-methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic scaffold of growing interest, providing both theoretical insights and practical methodologies for its characterization.
The pyrazolo[3,4-c]pyridine core is structurally analogous to purine, a key building block of life. This similarity allows it to interact with a variety of purine-binding proteins, making it a privileged scaffold in the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1] The addition of a methyl group at the 7-position can significantly influence the molecule's electronic and steric properties, potentially fine-tuning its binding affinity and selectivity for specific biological targets.
This document serves as an in-depth technical resource for professionals in the field, offering a comprehensive exploration of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine, with a special focus on its HOMO-LUMO gap.
Theoretical Framework: The Central Role of the HOMO-LUMO Gap
The frontier molecular orbitals, HOMO and LUMO, are at the heart of a molecule's chemical reactivity and electronic behavior. The HOMO is the outermost orbital containing electrons and can be thought of as the molecule's ability to donate an electron. Conversely, the LUMO is the innermost orbital without electrons and represents the molecule's ability to accept an electron.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a crucial descriptor of a molecule's properties:
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Chemical Reactivity: A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity.[2][3]
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Kinetic Stability: A large HOMO-LUMO gap implies greater kinetic stability, as more energy is required to promote an electron to a higher energy state.[2][3]
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Electronic Transitions and Color: The energy of the HOMO-LUMO gap corresponds to the energy of the lowest electronic excitation possible for a molecule.[4] This energy often falls within the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum, meaning the gap can be experimentally determined using UV-Vis spectroscopy.[4]
For drug development professionals, understanding the HOMO-LUMO gap of a molecule like 7-methyl-1H-pyrazolo[3,4-c]pyridine provides invaluable insights into its potential for:
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Receptor Binding: The ability to donate or accept electrons is fundamental to forming interactions with amino acid residues in a protein's active site.
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Metabolic Stability: A molecule's reactivity, predicted by its HOMO-LUMO gap, can correlate with its susceptibility to metabolic degradation.
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Pharmacokinetics: Electronic properties influence a molecule's polarity and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.
Methodologies for Determining Electronic Properties and the HOMO-LUMO Gap
The electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine can be elucidated through a combination of computational and experimental techniques.
Computational Approach: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for predicting the electronic structure and properties of molecules.[5] It offers a balance between accuracy and computational cost, making it an ideal tool for in-silico studies in drug discovery.
The core principle of DFT is that the energy of a molecule can be determined from its electron density. By solving the Kohn-Sham equations, one can obtain the energies of the molecular orbitals, including the HOMO and LUMO.
Workflow for DFT-Based Calculation of the HOMO-LUMO Gap:
Caption: A typical workflow for calculating the HOMO-LUMO gap using DFT.
Detailed Protocol for DFT Calculation:
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Structure Preparation:
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Obtain the 3D structure of 7-methyl-1H-pyrazolo[3,4-c]pyridine. This can be done using molecular building software or by retrieving it from a chemical database.
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Geometry Optimization:
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Perform a geometry optimization to find the lowest energy conformation of the molecule.
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Rationale: This step is crucial as the electronic properties are dependent on the molecular geometry.
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Typical Method: B3LYP functional with a 6-311+G(d,p) basis set is a commonly used and reliable combination for organic molecules.[5]
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Frequency Calculation:
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Perform a frequency calculation on the optimized geometry.
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Rationale: This is to ensure that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
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Single-Point Energy Calculation:
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With the confirmed minimum energy structure, perform a single-point energy calculation using the same level of theory.
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Rationale: This calculation provides the final, accurate energies of the molecular orbitals.
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Data Extraction and Analysis:
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From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO.
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Calculate the HOMO-LUMO gap: ΔE = ELUMO - EHOMO.
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Table 1: Representative Theoretical Electronic Properties of a Pyrazolopyridine Derivative
| Parameter | Symbol | Representative Value (eV) |
| HOMO Energy | EHOMO | -5.885[2] |
| LUMO Energy | ELUMO | -1.911[2] |
| HOMO-LUMO Gap | ΔE | 3.975 [2] |
| Ionization Potential | I ≈ -EHOMO | 5.885 |
| Electron Affinity | A ≈ -ELUMO | 1.911 |
| Chemical Hardness | η = (I - A) / 2 | 1.987[2] |
| Electronegativity | χ = (I + A) / 2 | 3.898[2] |
Note: The values presented are for a related pyrazolopyridine derivative and serve as an illustrative example. The actual values for 7-methyl-1H-pyrazolo[3,4-c]pyridine would need to be calculated specifically for that molecule.
Experimental Approaches
Experimental methods provide a real-world validation of the computationally predicted electronic properties.
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The wavelength of maximum absorption (λmax) corresponding to the lowest energy electronic transition can be used to estimate the experimental HOMO-LUMO gap.[4]
Experimental Workflow for UV-Vis Spectroscopy:
Caption: Workflow for the experimental determination of the HOMO-LUMO gap using UV-Vis spectroscopy.
Calculation of the HOMO-LUMO Gap from λmax:
The energy of the electronic transition (ΔE) can be calculated using the following equation:
ΔE (eV) = 1240 / λmax (nm)
Cyclic voltammetry is an electrochemical technique that can be used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the energies of the HOMO and LUMO, respectively.
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Oxidation Potential (Eox): Corresponds to the energy required to remove an electron from the HOMO.
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Reduction Potential (Ered): Corresponds to the energy gained when an electron is added to the LUMO.
The HOMO and LUMO energies can be estimated using empirical equations that relate them to the measured oxidation and reduction potentials against a reference electrode (e.g., ferrocene/ferrocenium couple).
Synthesis of the 7-methyl-1H-pyrazolo[3,4-c]pyridine Scaffold
A robust understanding of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine is predicated on the ability to synthesize the molecule. Recent advances in synthetic organic chemistry have provided efficient routes to the pyrazolo[3,4-c]pyridine core.
One common strategy involves the construction of the pyrazole ring onto a pre-existing pyridine framework. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been reported, which can serve as versatile intermediates for further functionalization, including the introduction of a methyl group at the 7-position through selective metalation and subsequent reaction with an electrophile.[1][6]
The synthesis of pyrazolo[3,4-b]pyridines, a closely related isomer, often involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones.[7][8] Similar strategies could potentially be adapted for the synthesis of the [3,4-c] isomer.
Conclusion and Future Directions
The electronic properties, particularly the HOMO-LUMO gap, of 7-methyl-1H-pyrazolo[3,4-c]pyridine are fundamental to its potential as a drug candidate. A comprehensive characterization using both computational and experimental methods provides a powerful platform for understanding its reactivity, stability, and interactions with biological targets.
For researchers in drug discovery, the methodologies outlined in this guide offer a clear path to elucidating the electronic landscape of this promising heterocyclic scaffold. Future work should focus on the direct calculation and experimental validation of the electronic properties of 7-methyl-1H-pyrazolo[3,4-c]pyridine and its derivatives. Correlating these properties with their biological activity will be instrumental in the rational design of novel and effective therapeutics. The ability to modulate the HOMO-LUMO gap through synthetic modifications will undoubtedly be a key strategy in optimizing the pharmacological profile of this important class of molecules.
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